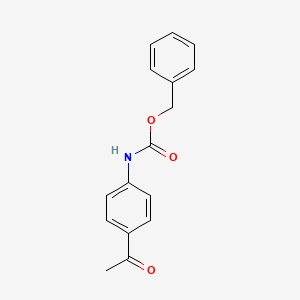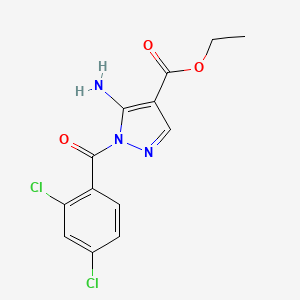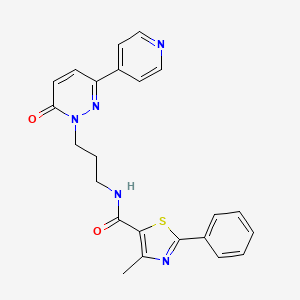
3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4-CPCP) is a compound of interest that has been studied in recent years due to its potential applications in various scientific fields. 4-CPCP is an organic compound with an aromatic ring structure, and it is a derivative of pyrazole. It is a colorless, crystalline solid with a melting point of 107-110°C. 4-CPCP is soluble in ethanol, methanol, and chloroform, but insoluble in water. It has a variety of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study focused on the synthesis of novel chitosan Schiff bases, incorporating heterocyclic moieties derived from pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde among others. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi. The study found that the antimicrobial activity varied with the Schiff base moiety, indicating the potential of such compounds in antimicrobial applications (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Activities
Another research avenue involves the synthesis of pyrazole derivatives for evaluating their antioxidant and anti-inflammatory activities. One study synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and found significant antioxidant and anti-inflammatory activities in the synthesized compounds, highlighting their potential therapeutic benefits (Sudha et al., 2021).
Analgesic and Anticonvulsant Studies
Pyrazole analogues have also been designed and synthesized for their potential anticonvulsant and analgesic effects. A study utilizing the Knoevenagel condensation reaction approach found that certain synthesized compounds showed potent anticonvulsant activity and significant analgesic activity without displaying toxicity, suggesting their utility in pain management and seizure control (Viveka et al., 2015).
Nonlinear Optical (NLO) Properties
Research into the photophysical properties of pyrazole-based derivatives has identified compounds with promising nonlinear optical properties. These findings are crucial for developing materials for optical applications, such as in telecommunications and information processing (Lanke & Sekar, 2016).
Molecular Docking Studies
The exploration of pyrazole derivatives extends into computational studies, including molecular docking, to predict the interaction of these compounds with biological targets. Such studies provide valuable insights into the potential therapeutic applications of pyrazole derivatives by identifying their binding affinity to various enzymes and receptors (Mary et al., 2015).
Mecanismo De Acción
Target of Action
Compounds of similar structure have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been involved in sm cross-coupling reactions, which are key in various biochemical pathways .
Result of Action
Compounds of similar structure have shown promising anti-tumor activity
Action Environment
It’s worth noting that the success of sm cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Propiedades
IUPAC Name |
3-(4-cyclohexylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPDVARSVVHQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)
![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2768735.png)
![6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide](/img/structure/B2768736.png)

![4-{[(2-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768738.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2768744.png)

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)
![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)
